molecular formula C13H23Br2NO B4278036 2,2-dibromo-1-methyl-N,N-bis(2-methylpropyl)cyclopropanecarboxamide

2,2-dibromo-1-methyl-N,N-bis(2-methylpropyl)cyclopropanecarboxamide

Cat. No.: B4278036
M. Wt: 369.14 g/mol
InChI Key: GAAMLVCXKXKJKB-UHFFFAOYSA-N
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Description

2,2-dibromo-1-methyl-N,N-bis(2-methylpropyl)cyclopropanecarboxamide is an organobromine compound characterized by the presence of two bromine atoms attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dibromo-1-methyl-N,N-bis(2-methylpropyl)cyclopropanecarboxamide typically involves the bromination of a suitable precursor. One common method is the dibromination of alkenes using reagents such as dimethyl sulfoxide and oxalyl bromide, which provide mild conditions and high yields . Another approach involves the use of room-temperature ionic liquids as solvents for stereoselective halogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using efficient and cost-effective brominating agents. The use of solid reagents like tetrapropylammonium nonabromide offers higher selectivity and safer handling compared to elemental bromine .

Chemical Reactions Analysis

Types of Reactions

2,2-dibromo-1-methyl-N,N-bis(2-methylpropyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace bromine atoms with other groups.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2,2-dibromo-1-methyl-N,N-bis(2-methylpropyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 2,2-dibromo-1-methyl-N,N-bis(2-methylpropyl)cyclopropanecarboxamide exerts its effects involves interactions with molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, influencing the reactivity and interactions with other molecules. The cyclopropane ring may also contribute to the compound’s unique properties by introducing strain and affecting its chemical behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dibromo-1-methyl-N,N-bis(2-methylpropyl)cyclopropanecarboxamide is unique due to its cyclopropane ring and the specific arrangement of bromine atoms

Properties

IUPAC Name

2,2-dibromo-1-methyl-N,N-bis(2-methylpropyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23Br2NO/c1-9(2)6-16(7-10(3)4)11(17)12(5)8-13(12,14)15/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAMLVCXKXKJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1(CC1(Br)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-dibromo-1-methyl-N,N-bis(2-methylpropyl)cyclopropanecarboxamide
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Reactant of Route 6
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